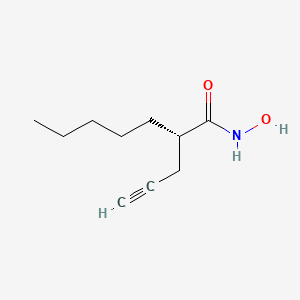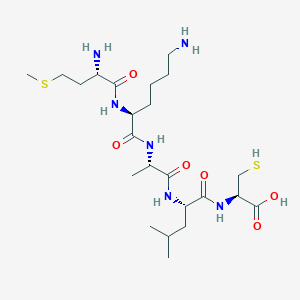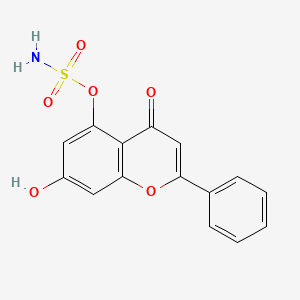![molecular formula C13H16FNO2 B14200639 4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid CAS No. 916134-94-6](/img/structure/B14200639.png)
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylmethyl group and a carboxylic acid group. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the 4-Fluorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or ion channels, leading to various biological effects. For example, piperidine derivatives are known to inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)piperidine: This compound lacks the carboxylic acid group but shares the piperidine and 4-fluorophenyl moieties.
4-(4-Fluorobenzyl)piperidine: Similar to the target compound but without the carboxylic acid group.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and substitution patterns.
Uniqueness
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the 4-fluorophenylmethyl group and the carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
916134-94-6 |
|---|---|
Formule moléculaire |
C13H16FNO2 |
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-11-5-7-15(8-6-11)13(16)17/h1-4,11H,5-9H2,(H,16,17) |
Clé InChI |
DUHUUIDAHFKQQI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)

![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)



![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
